Cas no 2227743-58-8 ((2S)-2-{(1RS,2SR)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopentylformamido}butanoic acid)

(2S)-2-{(1RS,2SR)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopentylformamido}butanoic acid is a specialized chiral building block used in peptide synthesis and medicinal chemistry. Its key structural features include a cyclopentyl backbone with an Fmoc-protected amine group and a carboxylic acid terminus, enabling selective coupling reactions. The stereochemistry at the (2S)-position and (1RS,2SR)-cyclopentyl moiety enhances its utility in constructing conformationally constrained peptides. The Fmoc group offers orthogonal protection, facilitating solid-phase synthesis workflows. This compound is particularly valuable for introducing cyclopentane-based structural motifs, which can improve metabolic stability and target binding affinity in drug design. Its well-defined chirality ensures reproducibility in asymmetric synthesis applications.
(2S)-2-{(1RS,2SR)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopentylformamido}butanoic acid structure
2227743-58-8 structure
商品名:(2S)-2-{(1RS,2SR)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopentylformamido}butanoic acid
CAS番号:2227743-58-8
MF:C25H28N2O5
メガワット:436.500226974487
CID:5760788
PubChem ID:165586265

(2S)-2-{(1RS,2SR)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopentylformamido}butanoic acid 化学的及び物理的性質

名前と識別子

    • 2227743-58-8
    • EN300-1533805
    • (2S)-2-{[(1RS,2SR)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclopentyl]formamido}butanoic acid
    • (2S)-2-{(1RS,2SR)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopentylformamido}butanoic acid
    • インチ: 1S/C25H28N2O5/c1-2-21(24(29)30)26-23(28)19-12-7-13-22(19)27-25(31)32-14-20-17-10-5-3-8-15(17)16-9-4-6-11-18(16)20/h3-6,8-11,19-22H,2,7,12-14H2,1H3,(H,26,28)(H,27,31)(H,29,30)/t19-,21+,22+/m1/s1
    • InChIKey: OJHQKXRMXFGDOP-HJNYFJLDSA-N
    • ほほえんだ: O(CC1C2C=CC=CC=2C2=CC=CC=C12)C(N[C@H]1CCC[C@H]1C(N[C@H](C(=O)O)CC)=O)=O

計算された属性

  • せいみつぶんしりょう: 436.19982200g/mol
  • どういたいしつりょう: 436.19982200g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 3
  • 水素結合受容体数: 5
  • 重原子数: 32
  • 回転可能化学結合数: 8
  • 複雑さ: 676
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 3
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 105Ų
  • 疎水性パラメータ計算基準値(XlogP): 4.3

(2S)-2-{(1RS,2SR)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopentylformamido}butanoic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1533805-5.0g
(2S)-2-{[(1RS,2SR)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclopentyl]formamido}butanoic acid
2227743-58-8
5g
$9769.0 2023-06-05
Enamine
EN300-1533805-2.5g
(2S)-2-{[(1RS,2SR)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclopentyl]formamido}butanoic acid
2227743-58-8
2.5g
$6602.0 2023-06-05
Enamine
EN300-1533805-0.25g
(2S)-2-{[(1RS,2SR)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclopentyl]formamido}butanoic acid
2227743-58-8
0.25g
$3099.0 2023-06-05
Enamine
EN300-1533805-0.05g
(2S)-2-{[(1RS,2SR)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclopentyl]formamido}butanoic acid
2227743-58-8
0.05g
$2829.0 2023-06-05
Enamine
EN300-1533805-1.0g
(2S)-2-{[(1RS,2SR)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclopentyl]formamido}butanoic acid
2227743-58-8
1g
$3368.0 2023-06-05
Enamine
EN300-1533805-0.5g
(2S)-2-{[(1RS,2SR)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclopentyl]formamido}butanoic acid
2227743-58-8
0.5g
$3233.0 2023-06-05
Enamine
EN300-1533805-5000mg
(2S)-2-{[(1RS,2SR)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclopentyl]formamido}butanoic acid
2227743-58-8
5000mg
$9769.0 2023-09-26
Enamine
EN300-1533805-1000mg
(2S)-2-{[(1RS,2SR)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclopentyl]formamido}butanoic acid
2227743-58-8
1000mg
$3368.0 2023-09-26
Enamine
EN300-1533805-250mg
(2S)-2-{[(1RS,2SR)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclopentyl]formamido}butanoic acid
2227743-58-8
250mg
$3099.0 2023-09-26
Enamine
EN300-1533805-10.0g
(2S)-2-{[(1RS,2SR)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclopentyl]formamido}butanoic acid
2227743-58-8
10g
$14487.0 2023-06-05

(2S)-2-{(1RS,2SR)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopentylformamido}butanoic acid 関連文献

(2S)-2-{(1RS,2SR)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopentylformamido}butanoic acidに関する追加情報

Introduction to (2S)-2-{(1RS,2SR)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopentylformamido}butanoic Acid (CAS No. 2227743-58-8)

The compound (2S)-2-{(1RS,2SR)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopentylformamido}butanoic acid, identified by its CAS number 2227743-58-8, represents a significant advancement in the field of pharmaceutical chemistry. This intricate molecular structure, characterized by its chiral centers and complex functional groups, has garnered considerable attention for its potential applications in drug development and biochemical research.

At the core of this compound's utility lies its sophisticated architecture, which includes a cyclopentylformamido moiety linked to a butanoic acid group. The presence of multiple stereocenters, specifically highlighted in the notation (1RS,2SR), underscores the compound's stereochemical complexity. This feature is particularly crucial in medicinal chemistry, where the spatial arrangement of atoms often dictates the biological activity of a molecule.

The incorporation of a (9H-fluoren-9-yl)methoxycarbonyl group adds another layer of functional diversity to the molecule. This aromatic moiety not only enhances the compound's structural stability but also introduces unique electronic properties that can influence its interactions with biological targets. Such structural features are often exploited in the design of novel therapeutic agents, particularly in the quest to develop more selective and potent drugs.

In recent years, there has been a growing interest in leveraging computational methods and high-throughput screening techniques to identify promising candidates for drug development. The compound (2S)-2-{(1RS,2SR)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopentylformamido}butanoic acid has been subjected to various computational studies to predict its pharmacokinetic properties and potential binding affinities to biological targets. These studies have revealed intriguing insights into its mechanism of action and have suggested its potential utility in treating a range of therapeutic conditions.

One particularly noteworthy application of this compound is in the field of enzyme inhibition. Enzymes are critical biological catalysts that mediate numerous essential cellular processes. By designing molecules that can selectively inhibit specific enzymes, researchers can modulate these processes to treat diseases such as cancer, inflammation, and metabolic disorders. The complex structure of (2S)-2-{(1RS,2SR)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopentylformamido}butanoic acid makes it a promising candidate for such applications, as it allows for precise targeting of enzymatic active sites.

Furthermore, the compound's stability under various physiological conditions makes it an attractive candidate for further development. Stability is a critical factor in drug design, as it ensures that the therapeutic agent remains effective throughout its shelf life and upon administration to patients. The robustness of this compound's structure suggests that it can withstand the rigors of industrial synthesis and storage, making it feasible for large-scale production and clinical trials.

The synthesis of this compound involves multiple steps, each requiring careful optimization to ensure high yield and purity. Advanced synthetic methodologies have been employed to construct the complex framework efficiently. Techniques such as asymmetric catalysis have been particularly useful in introducing the necessary stereochemical centers with high enantioselectivity. These synthetic advancements not only facilitate the production of this compound but also contribute to the broader field of organic chemistry by providing new insights into efficient and sustainable synthetic routes.

Recent studies have also explored the potential applications of this compound in drug delivery systems. Drug delivery systems are designed to improve the efficacy and safety of therapeutic agents by controlling their release profile and targeting specific tissues or cells. The unique structural features of (2S)-2-{(1RS,2SR)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopentylformamido}butanoic acid make it an excellent candidate for incorporation into such systems, potentially enhancing its therapeutic potential.

In conclusion, the compound (2S)-2-{(1RS,2SR)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopentylformamido}butanoic acid (CAS No. 2227743-58-8) represents a significant advancement in pharmaceutical chemistry. Its complex structure, characterized by multiple stereocenters and functional groups, positions it as a promising candidate for various therapeutic applications. Ongoing research continues to uncover new possibilities for this compound, underscoring its importance in both academic research and industrial development.

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